2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine ring system, which is known for its significant biological and pharmacological activities
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidines, a core structure in this compound, are important in various biological systems and can bind with various living systems . Many drugs contain these moieties at their cores .
Mode of Action
Imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes . The exact interaction with its targets and the resulting changes would depend on the specific targets and the biochemical context within the cell.
Biochemical Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in a wide range of applications in medicinal chemistry . They are synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide interacts with various enzymes and proteins. It is quite important due to its ability to bind with various living systems
Cellular Effects
In cellular environments, 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide has shown potential as a covalent inhibitor, particularly in the context of cancer treatment . It has been observed to have effects on KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
At the molecular level, 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide exerts its effects through a variety of mechanisms. It has been explored for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors .
Temporal Effects in Laboratory Settings
Preliminary studies have indicated its potential as a lead compound for the treatment of intractable cancers .
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can undergo reduction reactions, where it gains electrons and decreases its oxidation state. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also contain an imidazo[1,2-a]pyridine core and have similar biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds contain an imidazo[1,2-a]pyrimidine core and are known for their ability to bind with various living systems.
Other Imidazo[1,2-a]pyrimidine Derivatives: These compounds have different substituents on the imidazo[1,2-a]pyrimidine core and exhibit a range of biological activities.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-19-8-3-14(18-12-26-10-2-9-23-21(26)25-18)11-17(19)24-20(27)13-29-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWCZJDCXRERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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